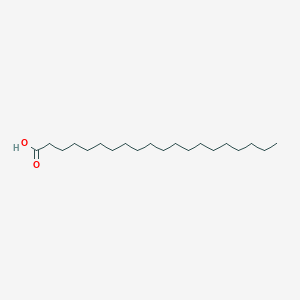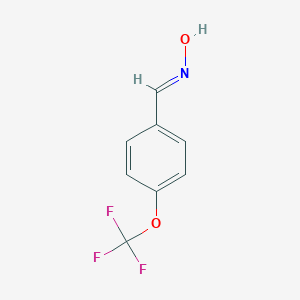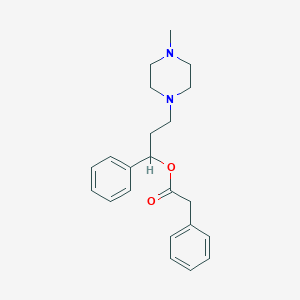
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, also known as MPHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of phenylpropylamines and has been found to exhibit various biochemical and physiological effects.
科学研究应用
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various scientific research applications. It has been studied for its potential use as a dopamine reuptake inhibitor, which could make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain.
作用机制
The exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which could result in increased levels of dopamine in the brain. This could lead to the various biochemical and physiological effects observed with 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate.
生化和生理效应
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which could result in increased motivation and reward-seeking behavior. It has also been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been shown to exhibit anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One of the advantages of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that it is a synthetic compound, which allows for precise control over its properties. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects, which could make it useful in a wide range of experiments. However, one of the limitations of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate. One direction is to further investigate its potential use as a dopamine reuptake inhibitor and its potential applications in the treatment of conditions such as ADHD and Parkinson's disease. Another direction is to investigate its potential use as an antidepressant and anxiolytic agent. Additionally, further research could be done to better understand the exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate and its potential applications in a wide range of experiments.
Conclusion:
In conclusion, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential applications of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, it is clear that it has significant potential in various fields and could lead to important discoveries in the future.
合成方法
The synthesis of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate involves the reaction of 3-(4-methyl-1-piperazinyl)-1-phenylpropan-1-one with benzeneacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
属性
CAS 编号 |
149848-04-4 |
|---|---|
产品名称 |
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate |
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate |
InChI |
InChI=1S/C22H28N2O2/c1-23-14-16-24(17-15-23)13-12-21(20-10-6-3-7-11-20)26-22(25)18-19-8-4-2-5-9-19/h2-11,21H,12-18H2,1H3 |
InChI 键 |
KCZPEZUEHNQJEL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
规范 SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
同义词 |
[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] 2-phenylacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
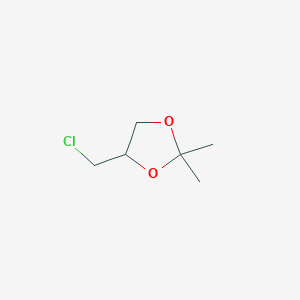
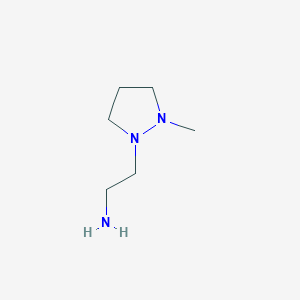
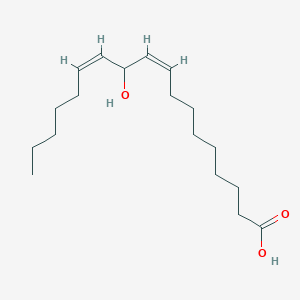
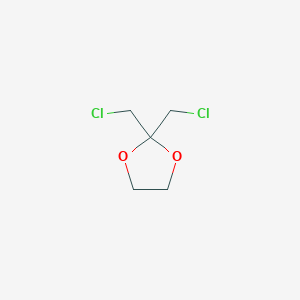
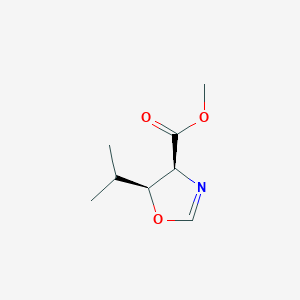
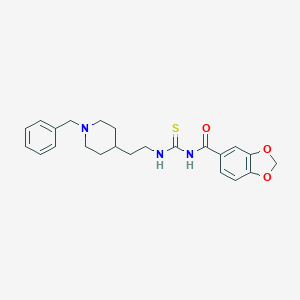
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
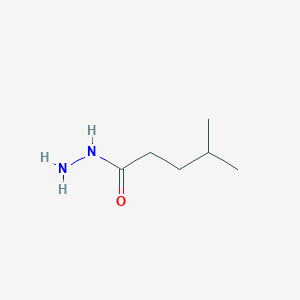
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
